molecular formula C10H13N3S B7758444 MFCD02165269

MFCD02165269

Cat. No.: B7758444
M. Wt: 207.30 g/mol
InChI Key: VYLUJWCEFTZZAU-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

[(Z)-2-phenylpropylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-8(7-12-13-10(11)14)9-5-3-2-4-6-9/h2-8H,1H3,(H3,11,13,14)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLUJWCEFTZZAU-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NNC(=S)N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N\NC(=S)N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02165269 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, the general approach includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to controlled reaction conditions.

    Reaction Conditions: The reactions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions.

    Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

MFCD02165269 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxide derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

MFCD02165269 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a compound of significant interest due to its diverse applications and unique properties. Ongoing research continues to uncover new uses and insights into its mechanism of action, making it a promising subject for future studies.

Comparison with Similar Compounds

Key Insights :

  • Compound A’s nitro group enhances electrophilicity, favoring reactivity in substitution reactions .
  • Compound B’s boronic acid group enables Suzuki-Miyaura cross-coupling, critical in pharmaceutical synthesis .

Physicochemical Properties

Parameter Compound A Compound B
Solubility (mg/mL) 0.24 (ESOL) 0.24 (ESOL)
Log S (ESOL) -2.99 -2.99
Log Po/w (XLOGP3) 2.15 2.15
TPSA (Ų) 40.46 40.46
Bioavailability Score 0.55 0.55

Key Insights :

  • Both compounds exhibit low aqueous solubility, necessitating formulation optimization for bioavailability .
  • High topological polar surface area (TPSA) in both suggests moderate membrane permeability .

Bioactivity and Pharmacological Profiles

Property Compound A Compound B
CYP Inhibition Not reported No
BBB Penetration Yes Yes
P-gp Substrate No No
PAINS Alerts 0 0

Key Insights :

  • Absence of pan-assay interference compounds (PAINS) alerts indicates specificity in target binding .

Compound A :

  • Synthesized via nucleophilic aromatic substitution under reflux, using polar aprotic solvents (e.g., THF) and catalytic bases .
    Compound B :
  • Prepared via palladium-catalyzed Suzuki coupling, leveraging (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water .

Comparison :

  • Compound A’s synthesis prioritizes cost-effective, scalable routes for industrial production .
  • Compound B’s method emphasizes precision in boron-heteroatom bond formation, critical for drug intermediates .

Discussion of Research Findings

  • Structural Flexibility : Compound B’s boronic acid group offers broader synthetic utility compared to Compound A’s nitro group, though the latter is more stable under acidic conditions .
  • Pharmacokinetics : Both compounds share challenges in solubility, but Compound A’s higher molecular weight may reduce renal clearance .
  • Safety : Compound A’s H302 hazard classification (oral toxicity) necessitates stricter handling protocols compared to Compound B .

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